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Introduction

Brivanib alaninate (BMS-582664) is an orally administered prodrug of brivanib (BMS-540215),
a potent and selective dual inhibitor of vascular endothelial growth factor receptor (VEGFR)
and fibroblast growth factor receptor (FGFR) tyrosine kinases.[1][2][3] Angiogenesis, the
formation of new blood vessels, is a critical process for tumor growth and metastasis, with
VEGF and FGF signaling pathways playing key roles.[4] By targeting both of these pathways,
brivanib was developed to overcome potential resistance mechanisms associated with
therapies targeting only the VEGF pathway.[2][4] This technical guide provides a
comprehensive summary of the core findings from early-phase clinical trials of brivanib
alaninate, focusing on quantitative data, experimental protocols, and the underlying signaling
pathways. While showing initial promise in Phase | and Il trials, brivanib ultimately did not meet
its primary endpoints in later Phase Il studies.[5][6][7][8]

Core Signaling Pathway

Brivanib acts as an ATP-competitive inhibitor of key receptor tyrosine kinases involved in
angiogenesis.[3] Its primary targets are VEGFR-2 and FGFR-1/2, thereby blocking downstream
signaling cascades that lead to endothelial cell proliferation, migration, and survival.[3][9]
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Caption: Brivanib inhibits VEGFR and FGFR signaling pathways.
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Pharmacokinetics and Metabolism

Brivanib alaninate is a prodrug designed to improve the oral bioavailability of the active

moiety, brivanib.[10] Following oral administration, the prodrug is rapidly and completely
converted to brivanib.[10][11]

Absorption: Brivanib is rapidly absorbed, with a median time to maximum plasma
concentration (Tmax) of approximately 1 hour.[11] The absorption is high, estimated to be
over 86%.[11]

Distribution: The volume of distribution is expected to be high.[10]
Metabolism: Brivanib is extensively metabolized.[11]

Elimination: The majority of the drug-related radioactivity is excreted in the feces (around
81.5%), with a smaller portion in the urine (about 12.2%).[11] The mean terminal half-life is
approximately 13.8 hours.[11]

Phase | Study in Advanced Solid Tumors

A Phase |, open-label, dose-escalation study was conducted to determine the safety,

pharmacokinetics (PK), and pharmacodynamics (PD) of brivanib in patients with advanced or

metastatic solid tumors.[2]

Experimental Protocol

Study Design: A two-part, open-label, dose-escalation (Part A) and dose-optimization (Part
B) study.[2]

Patient Population: 90 patients with advanced/metastatic solid tumors refractory to standard
therapies.[2]

Dosing Regimens:
o Part A: Once-daily oral brivanib alaninate starting at 180 mg, with dose escalation.[2]

o Part B: Four cohorts with different regimens: 320 mg once daily, 800 mg once daily
(continuous), 800 mg once daily (intermittent, 5 days on/2 days off), and 400 mg twice
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daily.[2]

o Primary Objectives: To determine dose-limiting toxicity (DLT), maximum tolerated dose
(MTD), and the optimal dose range.[2]

o Secondary Objectives: To assess preliminary antitumor activity, characterize PK/PD profiles,
and evaluate effects on the QTc interval.[2]

Key Findings

The MTD was established at 800 mg per day.[2] Systemic exposure of brivanib increased
linearly up to 1000 mg/day.[2] The most common adverse events were generally mild.[2] Partial
responses were confirmed in two patients receiving doses of 600 mg or higher.[2] Dynamic
contrast-enhanced magnetic resonance imaging (DCE-MRI) showed significant decreases in
parameters related to tumor vascularity and permeability at the 800 mg continuous and 400 mg
twice-daily doses.[2]

Parameter Result
Maximum Tolerated Dose (MTD) 800 mg/day[2]
Confirmed Partial Responses 2 patients (at doses =600 mg)|[2]

] Significant decrease in tumor vascularity and
Pharmacodynamic Effect -
permeability[2]

Phase Il Studies in Hepatocellular Carcinoma (HCC)

Several Phase Il studies evaluated brivanib as both a first-line and second-line therapy for
patients with advanced hepatocellular carcinoma.

Experimental Workflow: Representative Phase Il Trial
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Caption: A typical workflow for a Phase Il clinical trial of brivanib.
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First-Line Therapy in Advanced HCC

An open-label, single-arm Phase Il study evaluated brivanib in 55 patients with unresectable,
locally advanced, or metastatic HCC who had not received prior systemic therapy.[12][13]

Experimental Protocol:

Patient Population: 55 patients with advanced HCC.[12][13]

Dosing: Brivanib alaninate 800 mg orally once daily.[12][13]

Primary Objective: 6-month progression-free survival (PFS) rate.[12]

Secondary Objectives: Tumor response rate, time to response, duration of response, median
PFS, median overall survival (OS), and safety.[12]

Assessment Criteria: Modified World Health Organization (mWHO) criteria.[12][13]

Efficacy and Safety Data:

Efficacy Endpoint (mMWHO criteria) Result

6-Month Progression-Free Survival Rate 18.2% (95% CI: 9.1%-30.9%)[12][13]
Median Progression-Free Survival (PFS) 2.7 months (95% CI: 1.4-3.0)[12][13]
Median Overall Survival (OS) 10.0 months (95% CI: 6.8-15.2)[12][13]
Complete Response (CR) 1 patient[12]

Partial Response (PR) 3 patients[12]

Stable Disease (SD) 22 patients[12]

Disease Control Rate (DCR) 519%][1]

Most Common Adverse Events Fatigue, hypertension, diarrhea[12][13]

Second-Line Therapy in Advanced HCC
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Another open-label, single-agent Phase Il study assessed brivanib in 46 patients with
advanced HCC who had progressed on prior antiangiogenic therapy (primarily sorafenib).[1]
[14]

Experimental Protocol:

Patient Population: 46 patients with advanced HCC who had failed one prior antiangiogenic
therapy.[1][14]

Dosing: Brivanib alaninate 800 mg orally once daily.[1][14]

Primary Objectives: Tumor response rate, time to progression (TTP), and overall survival
(OS).[1][14]

Assessment Criteria: Modified World Health Organization (mWHO) criteria.[1][14]

Efficacy and Safety Data:

Efficacy Endpoint (mMWHO criteria) Result

Objective Response Rate (ORR) 4.3% (2 Partial Responses)[1][14]

Stable Disease (SD) 41.3% (19 patients)[1][14]

Progressive Disease (PD) 41.3% (19 patients)[1][14]

Disease Control Rate (DCR) 45.7%[1][14]

Median Time to Progression (TTP) 2.7 months (investigator-assessed)[1][14]
Median Overall Survival (OS) 9.79 months[1][14]

Fatigue, decreased appetite, nausea, diarrhea,
Most Common Adverse Events

hypertension[1][14]

Conclusion

The early-phase clinical trial data for brivanib alaninate demonstrated a manageable safety
profile and promising signs of antitumor activity in patients with advanced solid tumors,
particularly hepatocellular carcinoma.[1][2][12] The drug showed evidence of target
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engagement by inhibiting the VEGFR and FGFR pathways, leading to antiangiogenic effects.[2]
[9] The recommended Phase Il dose was established at 800 mg once daily.[2] While the Phase
Il results in HCC were encouraging, subsequent large-scale Phase Il trials (BRISK-FL and
BRISK-PS) did not meet their primary endpoints of improving overall survival compared to
standard of care or placebo, respectively.[5][8][15][16] These findings underscore the
challenges of translating promising early-phase signals into definitive late-stage clinical
benefits. The data from these initial trials, however, remain valuable for understanding the role
of dual VEGFR/FGFR inhibition and for informing the design of future studies in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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